

A Comparative Analysis of Flex-Crack Resistance in Polysulfide and Other Elastomeric Sealants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

[Get Quote](#)

A detailed guide for researchers and material scientists on the durability and performance of key elastomeric sealants under cyclic stress. This report synthesizes available data on the flex-crack resistance of polysulfide, silicone, and polyurethane sealants, providing a framework for material selection in demanding applications.

The longevity and integrity of elastomeric sealants are paramount in a multitude of scientific and industrial applications, from ensuring the hermetic seal of sensitive laboratory equipment to maintaining the structural soundness of advanced material composites. A critical performance metric for these materials is their resistance to flex-crack, the formation and propagation of cracks under repeated cyclic movement. This guide offers a comprehensive comparison of the flex-crack resistance of polysulfide sealants against other common elastomeric alternatives, namely silicones and polyurethanes. The information presented herein is supported by a review of existing literature and standardized testing protocols to aid researchers and drug development professionals in making informed material choices.

Performance Under Cyclic Stress: A Comparative Overview

Elastomeric sealants are broadly classified based on their polymer chemistry, which dictates their inherent properties. Polysulfide, silicone, and polyurethane sealants are three of the most prevalent types used in high-performance applications.

Polysulfide Sealants are renowned for their excellent chemical resistance, particularly against fuels, oils, and solvents, and their robust performance in submerged conditions.[1] They generally exhibit good flexibility and a notable resistance to fatigue under cyclic movement.[2] Some studies suggest that polysulfide sealants can have a long service life, potentially up to 30 years in exterior applications with proper installation.[3]

Polyurethane Sealants are characterized by their high elasticity and impressive elongation capabilities, with some formulations accommodating movement of up to 50%. [2][3] They are also recognized for their toughness, abrasion resistance, and strong adhesion to a wide range of substrates.[1][4] However, their expected service life is often cited as being shorter than that of polysulfides, typically in the range of 15-20 years for standard formulations.[3]

Silicone Sealants are distinguished by their exceptional resistance to UV radiation and extreme temperatures.[4] Their inorganic chemistry contributes to superior weatherability.[5] Like polyurethanes, high-performance silicone sealants can accommodate significant joint movement.

While qualitative comparisons are abundant, direct, quantitative, side-by-side experimental data on the flex-crack resistance of these three sealant types under identical test conditions is limited in publicly available literature. The following table summarizes the typical performance characteristics based on a synthesis of available information.

Quantitative Performance Data

Sealant Type	Movement Capability (%)	Elongation at Break (%)	General Fatigue Resistance	Expected Service Life (Years)
Polysulfide	±25 to ±35[2]	~300[6]	Good to Excellent[2]	up to 30[3]
Polyurethane	up to ±50[2][3]	up to ~900[6]	Good[1]	15 - 20[3]
Silicone	up to ±50	Varies by formulation	Good to Excellent[4]	20+

Note: The values presented are typical and can vary significantly based on the specific formulation, curing conditions, and environmental factors.

Experimental Protocols for Assessing Flex-Crack Resistance

The evaluation of flex-crack resistance in elastomeric sealants is governed by standardized test methods developed by organizations such as ASTM International and the International Organization for Standardization (ISO). These protocols are essential for generating reliable and comparable data.

ASTM C719: Standard Test Method for Adhesion and Cohesion of Elastomeric Joint Sealants Under Cyclic Movement (Hockman Cycle)

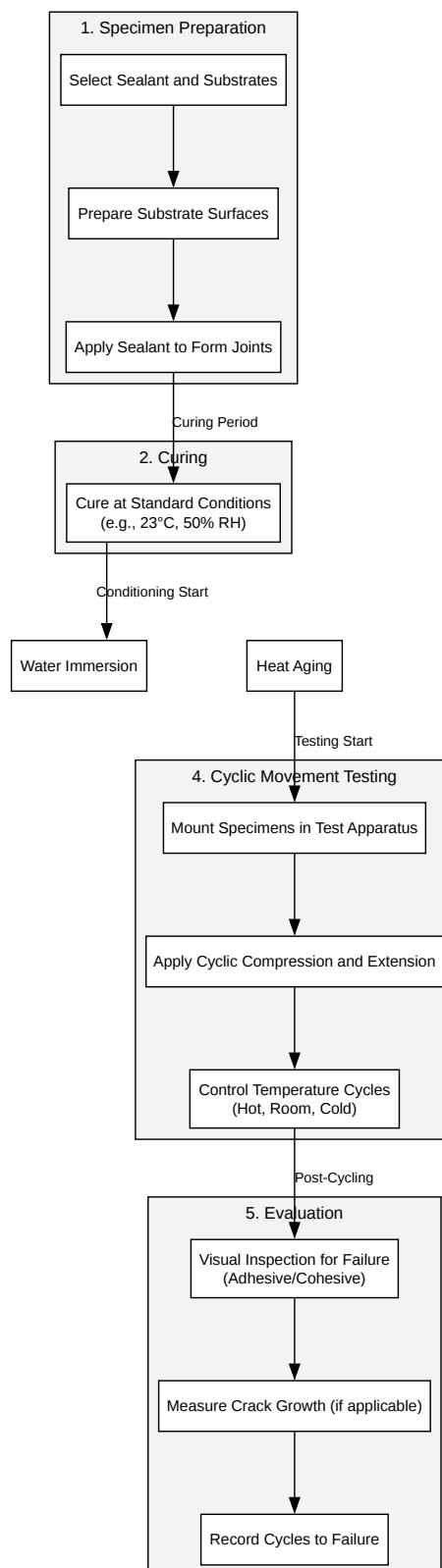
This is a cornerstone test for evaluating the performance of building sealants under cyclic movement. The protocol involves subjecting sealant specimens to a series of treatments designed to simulate real-world conditions.

Methodology:

- Specimen Preparation: The sealant is applied to specified substrates (e.g., mortar, glass, aluminum) to form a joint of a defined dimension.
- Curing: The specimens are allowed to cure under controlled conditions.
- Conditioning: The cured specimens undergo a series of conditioning steps, which may include:
 - Water immersion.
 - Exposure to elevated temperatures.
- Cyclic Movement: The conditioned specimens are then subjected to repeated cycles of compression and extension at both room temperature and temperature extremes (hot and cold). The extent of the movement is typically a percentage of the initial joint width (e.g., $\pm 25\%$ or $\pm 50\%$).

- Evaluation: After the designated number of cycles, the specimens are visually inspected for any signs of failure, including:
 - Cohesive failure: Tearing within the sealant itself.
 - Adhesive failure: Loss of bond between the sealant and the substrate.
 - Cracking or other forms of degradation.

ASTM C920: Standard Specification for Elastomeric Joint Sealants


While not a test method for flex-crack resistance per se, ASTM C920 is a critical specification that classifies elastomeric sealants based on their type, grade, class, and use.^[7] The "Class" designation is directly related to the sealant's movement capability as determined by ASTM C719. For a sealant to be classified as, for example, Class 25, it must successfully withstand cyclic movement of $\pm 25\%$ of the joint width without failure.

ISO 11600: Building construction — Jointing products — Classification and requirements for sealants

Similar to ASTM C920, ISO 11600 provides a classification system for sealants based on their end-use and performance characteristics. This standard also references test methods for determining properties such as elastic recovery and resistance to flow, which are relevant to a sealant's ability to withstand movement.

Experimental Workflow for Flex-Crack Resistance Assessment

The following diagram illustrates a typical workflow for assessing the flex-crack resistance of elastomeric sealants, integrating the key stages from specimen preparation to final evaluation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. puglue.com [puglue.com]
- 3. Durability of elastomeric sealants - Construction Specifier [constructionspecifier.com]
- 4. News - Polyurethane Sealant vs. Silicone Sealant: A Comprehensive Comparison [junbond.com]
- 5. dodynnet.eu [dodynnet.eu]
- 6. chemical industry: the difference between polyurethane sealant and polysulfide sealant|Surfacant Manufacturer [siliconeoil.com.cn]
- 7. wewontech.com [wewontech.com]
- To cite this document: BenchChem. [A Comparative Analysis of Flex-Crack Resistance in Polysulfide and Other Elastomeric Sealants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b346664#assessing-the-flex-crack-resistance-of-polysulfide-and-other-elastomeric-sealants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com